molecular formula C12H14O3 B139144 Ethyl 4-(3-oxopropyl)benzoate CAS No. 151864-81-2

Ethyl 4-(3-oxopropyl)benzoate

Cat. No. B139144
M. Wt: 206.24 g/mol
InChI Key: XDGGHWSPLSWRIX-UHFFFAOYSA-N
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Patent
US07582772B2

Procedure details

A solution of boron trifluoride etherate (50.7 g, 0.357 mol) and methylene chloride (83 mL) was added over 10 min to a stirred, cooled (−20° C.) mixture of N-[2-(1-benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(3,4-dichloro-phenyl)-methanesulfonamide (275 g, 0.471 mol), triethylsilane (1.42 mol), 4-(3-oxo-propyl)-benzoic acid ethyl ester (213.6 g, 1.04 mol), and methylene chloride (2.6 L). An exotherm was observed and the reaction temperature increased to −13° C. The reaction mixture was cooled to and maintained at −20° C. Trifluoroacetic acid (53.7 g, 0.471 mol) was added to the reaction mixture 30 min after complete addition of boron trifluoride. The reaction mixture was stirred at −20° C. for 2 h. The reaction mixture was added to a stirred solution of sodium bicarbonate (127 g, 1.51 mol) and water (1.37 L). The mixture was filtered through a celite pad and the pad was washed with methylene chloride (50 mL). The layers were separated. The aqueous layer was washed with methylene chloride (200 mL). The combined organic layers were concentrated to 1.1 L at ambient pressure. Ethanol (1.38 L) was added to the mixture. The mixture was concentrated to 1.1 L at ambient pressure. The stirred mixture was cooled to 50° C. and tetrahydrofuran (275 mL) and 50% aqueous sodium hydroxide (188 g, 2.35 mol) was added. The mixture was warmed to reflux for 30 min. The mixture was cooled to 50° C. and toluene (1.38 L), water (225 mL), and acetic acid (141 g, 2.35 mol) was added. The mixture was stirred for 30 min. The mixture was filtered through a celite pad. The layers were separated and the aqueous layer was washed with a solution of tetrahydrofuran and toluene (1/1 v/v, 100 mL). The organic layer was washed consecutively with 3% aqueous sodium bicarbonate (100 ml), saturated sodium chloride (100 mL), and water (2×125 mL). The organic layer was concentrated to 1.1 L at ambient pressure. Toluene (550 mL) was added and the mixture was concentrated to 1.1 L at ambient pressure. The mixture was allowed to cool to room temperature and stirred overnight. Heptane (110 mL) was added to the stirred mixture after precipitation of solid product was observed. The solid product was collected by filtration and washed with cold toluene (2×275 mL). The product was vacuum dried at 66° C. to give 4-{3-[1-benzhydryl-5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid (227 g, 65%) with a purity of 99% (as determined by HPLC). The product can be recrystallized from ethanol in 91% recovery. MP 190° C.
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
1.38 L
Type
solvent
Reaction Step One
Quantity
188 g
Type
reactant
Reaction Step Two
Quantity
275 mL
Type
solvent
Reaction Step Two
Quantity
50.7 g
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
solvent
Reaction Step Three
Name
N-[2-(1-benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(3,4-dichloro-phenyl)-methanesulfonamide
Quantity
275 g
Type
reactant
Reaction Step Four
Quantity
1.42 mol
Type
reactant
Reaction Step Four
Quantity
213.6 g
Type
reactant
Reaction Step Four
Quantity
2.6 L
Type
solvent
Reaction Step Four
Quantity
53.7 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
127 g
Type
reactant
Reaction Step Seven
Name
Quantity
1.37 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
B(F)(F)F.CC[O:7][CH2:8][CH3:9].[CH:10]([N:23]1[C:31]2[C:26](=[CH:27][C:28]([Cl:32])=[CH:29][CH:30]=2)[CH:25]=[C:24]1[CH2:33][CH2:34][NH:35][S:36]([CH2:39][C:40]1[CH:45]=[CH:44][C:43]([Cl:46])=[C:42]([Cl:47])[CH:41]=1)(=[O:38])=[O:37])([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([SiH](CC)CC)C.C(OC(=O)C1[CH:64]=[CH:63][C:62]([CH2:65][CH2:66][CH:67]=O)=[CH:61][CH:60]=1)C.FC(F)(F)C(O)=[O:73].B(F)(F)F.C(=O)(O)[O-].[Na+].[OH-].[Na+].C(O)(=O)C>O.C1(C)C=CC=CC=1.O1CCCC1.C(Cl)Cl>[CH:10]([N:23]1[C:31]2[C:26](=[CH:27][C:28]([Cl:32])=[CH:29][CH:30]=2)[C:25]([CH2:67][CH2:66][CH2:65][C:62]2[CH:63]=[CH:64][C:9]([C:8]([OH:7])=[O:73])=[CH:60][CH:61]=2)=[C:24]1[CH2:33][CH2:34][NH:35][S:36]([CH2:39][C:40]1[CH:45]=[CH:44][C:43]([Cl:46])=[C:42]([Cl:47])[CH:41]=1)(=[O:37])=[O:38])([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1,7.8,9.10|

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
225 mL
Type
solvent
Smiles
O
Name
Quantity
1.38 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
188 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
275 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50.7 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
83 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
N-[2-(1-benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(3,4-dichloro-phenyl)-methanesulfonamide
Quantity
275 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=CC2=CC(=CC=C12)Cl)CCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
1.42 mol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
213.6 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)CCC=O)=O
Name
Quantity
2.6 L
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
53.7 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Seven
Name
Quantity
127 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1.37 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-13 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −20° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to and
TEMPERATURE
Type
TEMPERATURE
Details
maintained at −20° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite pad
WASH
Type
WASH
Details
the pad was washed with methylene chloride (50 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The aqueous layer was washed with methylene chloride (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated to 1.1 L at ambient pressure
ADDITION
Type
ADDITION
Details
Ethanol (1.38 L) was added to the mixture
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to 1.1 L at ambient pressure
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 50° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with a solution of tetrahydrofuran and toluene (1/1 v/v, 100 mL)
WASH
Type
WASH
Details
The organic layer was washed consecutively with 3% aqueous sodium bicarbonate (100 ml), saturated sodium chloride (100 mL), and water (2×125 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to 1.1 L at ambient pressure
ADDITION
Type
ADDITION
Details
Toluene (550 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to 1.1 L at ambient pressure
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Heptane (110 mL) was added to the stirred mixture
CUSTOM
Type
CUSTOM
Details
after precipitation of solid product
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
WASH
Type
WASH
Details
washed with cold toluene (2×275 mL)
CUSTOM
Type
CUSTOM
Details
dried at 66° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=C(C2=CC(=CC=C12)Cl)CCCC1=CC=C(C(=O)O)C=C1)CCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 227 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.